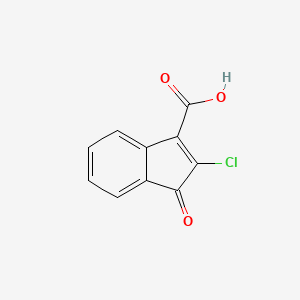

2-chloro-1-oxo-1H-indene-3-carboxylic acid

Description

Contextualization within Indenone Carboxylic Acid Chemistry

Indenone carboxylic acids are a subclass of indenones, which are bicyclic aromatic ketones consisting of a benzene (B151609) ring fused to a cyclopentenone ring. The presence of the carboxylic acid group provides a reactive handle for further chemical transformations, such as esterification or amidation, allowing for the synthesis of a diverse array of derivatives. The indenone core itself is noted for its presence in pharmacologically active compounds. nih.gov For instance, the broader 1-indanone (B140024) scaffold, a reduced form of indenone, is found in drugs developed for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov The introduction of a chlorine atom, as seen in 2-chloro-1-oxo-1H-indene-3-carboxylic acid, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties and metabolic stability. nih.gov

Significance in Contemporary Organic Synthesis Methodologies

The synthesis of the indenone scaffold has been a focus of extensive research, leading to the development of numerous modern synthetic strategies. These contemporary methods offer improvements in efficiency, selectivity, and environmental impact over classical approaches.

Key modern synthetic routes to indenone and indanone derivatives include:

Transition Metal-Catalyzed Cyclizations : Palladium and rhodium catalysts are widely used for the carbonylative cyclization of various precursors to form the indenone core. organic-chemistry.orgorganic-chemistry.org For example, rhodium-catalyzed reactions can utilize paraformaldehyde as a CO gas-free source for the carbonylation of alkynes with 2-bromophenylboronic acids to yield indenones. organic-chemistry.org

Gold-Catalyzed Reactions : Gold catalysts have proven effective in the intramolecular cyclization of diynes to produce indenone derivatives under mild conditions. researchgate.net

Mechanochemical Synthesis : A solvent-free approach for synthesizing indenones involves the mechanochemical cyclization of aromatic carboxylic acids and alkynes induced by triflic anhydride (B1165640), which is noted for its high efficiency and scalability. acs.org

Radical Annulation : Green light-driven radical annulation reactions between α-keto acids and internal alkynes, using photocatalysts like Rhodamine 6G, represent an environmentally benign route to the indenone framework. researchgate.net

Table 2: Overview of Modern Synthetic Methods for Indenone Scaffolds

| Method | Catalysts/Reagents | Key Features |

|---|---|---|

| Carbonylative Cyclization | Rhodium, Palladium organic-chemistry.orgorganic-chemistry.org | Use of various CO sources, high efficiency. organic-chemistry.orgorganic-chemistry.org |

| Diyne Cyclization | Gold complexes researchgate.net | Mild reaction conditions, good to excellent yields. researchgate.net |

| Mechanochemical Cyclization | Triflic Anhydride (Tf₂O) acs.org | Solvent-free, room temperature, scalable. acs.org |

While specific synthesis routes for this compound are not extensively detailed in general literature, a related synthesis for 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid involves the reaction of dichloromaleic anhydride with m-xylene (B151644) in the presence of anhydrous aluminum chloride (AlCl₃). prepchem.com This suggests that a similar Friedel-Crafts type reaction could be a viable pathway for its preparation.

Historical Development of Related Indenone Scaffold Research

Research into the synthesis of the indenone and related 1-indanone scaffolds dates back nearly a century. nih.govresearchgate.net The earliest methods for preparing 1-indanones were reported in the 1920s, with significant developments continuing over the subsequent decades. nih.govresearchgate.net

A foundational method for constructing the five-membered ring of the indanone system is the intramolecular Friedel–Crafts reaction. nih.govresearchgate.net The first synthesis of 1-indanone from a carboxylic acid, specifically the cyclization of hydrocinnamic acid, was described in 1939. nih.govresearchgate.net This class of reaction, which involves the acylation or alkylation of an aromatic ring, has been a cornerstone of indanone synthesis. nih.govresearchgate.net Various reagents and catalysts have been employed to facilitate this cyclization, including strong acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids like aluminum chloride. nih.govresearchgate.net Over time, variations of this approach have been developed, such as using acid chlorides or esters as starting materials to improve yields and reaction conditions. nih.govresearchgate.net These classical methods laid the groundwork for the more sophisticated transition-metal-catalyzed and photocatalytic strategies used in contemporary organic synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-oxoindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-8-7(10(13)14)5-3-1-2-4-6(5)9(8)12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDUPRDEFJUIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid and Its Structural Analogues

De Novo Synthesis Approaches for the Indenone Core

De novo synthesis involves the construction of the target molecule's core framework from simpler, acyclic, or aromatic precursors. For 2-chloro-1-oxo-1H-indene-3-carboxylic acid, this entails the simultaneous or sequential formation of the fused ring system and installation of the required functional groups.

Cyclization Reactions for the 1-Oxo-1H-indene Framework Formation

The formation of the 1-oxo-1H-indene (or indenone) skeleton is a critical step. Intramolecular cyclization reactions are prominently employed for this purpose. A classic and powerful method is the Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a substituted phenylpropanoic acid or a related derivative, where an intramolecular electrophilic attack on the aromatic ring by an acyl group leads to the formation of the five-membered ketone ring. nih.gov

A notable example that constructs a substituted indenone framework involves the condensation of an aromatic compound with a derivative of maleic anhydride (B1165640). nih.govresearchgate.net Specifically, a Friedel-Crafts-type condensation between an appropriate aromatic substrate and dichloromaleic anhydride can be used to form a chlorinated indenone carboxylic acid structure. researchgate.net This approach is highly efficient as it builds the carbon skeleton and introduces key functionalities in a single convergent step. Other intramolecular cyclization strategies, such as the Diels-Alder reaction, can also be employed to create complex polycyclic systems that may serve as precursors to the indenone core. nih.gov

| Cyclization Method | Description | Precursors | Catalyst/Reagent | Ref. |

| Intramolecular Friedel-Crafts Acylation | Cyclization of an arylpropanoic acid derivative to form the fused five-membered ketone ring. | 3-Arylpropanoic acids or halides | Lewis acids (e.g., AlCl₃) or Brønsted acids | nih.gov |

| Condensation with Dichloromaleic Anhydride | A Friedel-Crafts reaction where an aromatic compound reacts with dichloromaleic anhydride to directly form a dichlorinated indenone precursor. | Aromatic hydrocarbons (e.g., m-xylene) and dichloromaleic anhydride | Lewis acids (e.g., AlCl₃) | researchgate.net |

| Intramolecular Diels-Alder Reaction | Cycloaddition reaction to form a complex polycyclic intermediate which can be converted to the indenone core. | Functionalized 2-oxo- or 2-amino-dienes | Heat or Lewis acid | nih.gov |

Introduction of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position can be introduced concurrently with the cyclization or added to a pre-formed indenone ring. In syntheses utilizing maleic anhydride derivatives, the anhydride functionality serves as a direct precursor to the carboxylic acid group. nih.govresearchgate.net For instance, in the reaction involving dichloromaleic anhydride, one of the anhydride's carbonyl groups becomes the C-1 ketone of the indenone, while the other evolves into the C-3 carboxylic acid upon workup. researchgate.net This strategy is highly atom-economical.

Alternatively, if the indenone core is synthesized without the C-3 carboxyl group, it can be installed through methods such as carboxylation, which may involve reacting an appropriate indene (B144670) intermediate with carbon dioxide in the presence of a suitable catalyst. ontosight.ai

Regioselective Chlorination Strategies at the C-2 Position

Achieving regioselective chlorination at the C-2 position is crucial for the synthesis of the target compound. This can be accomplished in two primary ways during a de novo synthesis: by using a chlorinated starting material or by selectively chlorinating the indenone intermediate.

The most direct method is to use a precursor that already contains the chlorine atom at the correct position. The use of dichloromaleic anhydride in a Friedel-Crafts condensation is a prime example of this approach, where the chlorine atom is incorporated into the five-membered ring during its formation. researchgate.net

If the indenone-3-carboxylic acid core is formed first, subsequent regioselective chlorination is required. The C-2 position of the 1-oxo-1H-indene system is part of an enone, making it susceptible to specific halogenation reactions. Various modern chlorination methods can be considered for this transformation, offering control over the reaction's regioselectivity. rsc.orgbeilstein-journals.org

| Chlorination Strategy | Reagent/Catalyst | Description | Ref. |

| From Chlorinated Precursors | Dichloromaleic Anhydride | Chlorine is incorporated into the molecular framework during the initial cyclization reaction. | researchgate.net |

| Copper-Catalyzed Chlorination | CuX₂, LiX (X = Cl), O₂ | Suitable for electron-rich aromatic C-H bonds, this method could be adapted for the indenone system. | rsc.org |

| Hypervalent Iodine Reagents | 1-chloro-1,2-benziodoxol-3-one | An efficient reagent for the chemoselective and regioselective chlorination of unsaturated systems. | beilstein-journals.org |

Synthesis via Functional Group Transformations of Precursors

This approach begins with a molecule that already possesses the basic indene or indenone carboxylic acid skeleton. The synthesis is then completed by modifying the existing functional groups.

Oxidation Pathways from Indene Carboxylic Acid Precursors

One viable synthetic route starts with 1H-indene-3-carboxylic acid. ontosight.ai This precursor, which contains the complete carbon framework and the necessary carboxylic acid group, can be oxidized to introduce the ketone functionality at the C-1 position. The key challenge in this step is the selective oxidation of the benzylic methylene (B1212753) group (C-1) without affecting the double bond or other parts of the molecule. Various oxidizing agents are employed for such transformations, with the choice depending on the specific substrate and desired selectivity.

Halogenation of Indenone Carboxylic Acid Derivatives

This strategy involves the direct halogenation of a pre-synthesized 1-oxo-1H-indene-3-carboxylic acid. The electron-withdrawing nature of the ketone and carboxylic acid groups influences the reactivity of the indenone ring. The C-2 position is activated towards certain types of halogenation reactions. The methods for regioselective chlorination discussed previously, such as those employing copper catalysts or hypervalent iodine reagents, are applicable here. rsc.orgbeilstein-journals.org The reaction would involve treating 1-oxo-1H-indene-3-carboxylic acid with a suitable chlorinating agent under conditions that favor substitution at the C-2 position, thereby yielding the final product.

Modifications of Existing Indanone Carboxylic Acid Scaffolds

One of the most direct methods to prepare this compound involves the modification of an existing 1-indanone-3-carboxylic acid scaffold. This approach typically focuses on the regioselective introduction of a chlorine atom at the C2 position, which is alpha to the ketone.

A common strategy for such transformations is electrophilic halogenation. For instance, the alpha-bromination of a related 6-methoxy-3-phenyl-1-indanone has been successfully achieved by reacting the indanone with bromine in diethyl ether. nih.gov This reaction serves as a strong precedent for the analogous chlorination. The synthesis of the target compound would likely involve the reaction of a 1-oxo-1H-indene-3-carboxylic acid precursor with a suitable electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The enol or enolate form of the indanone would attack the electrophilic chlorine, leading to the desired 2-chloro derivative. The reaction conditions, including solvent and temperature, would need to be carefully optimized to ensure high yield and selectivity, minimizing potential side reactions such as chlorination on the aromatic ring.

Table 1: Example of Alpha-Halogenation on an Indanone Core

| Starting Material | Reagent | Product | Reference |

|---|

This method's primary advantage is its straightforwardness, leveraging readily available starting materials. However, achieving regioselectivity and controlling for over-halogenation can be challenging, and the direct application to the carboxylic acid may require protection of the acid functionality.

Multicomponent Reaction Strategies for Indenone Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient pathway for constructing complex molecular scaffolds. rsc.org While a specific MCR for this compound is not prominently reported, strategies involving related indanone cores, such as 1,3-indanedione, demonstrate the potential of this approach. rawdatalibrary.net

For instance, MCRs involving 1,3-indanedione, an aniline (B41778) derivative, and an isatin (B1672199) have been used to synthesize complex spiro diindenopyridine-indoline trione (B1666649) derivatives under microwave irradiation. rsc.org A hypothetical MCR for the target scaffold could involve the condensation of a benzaldehyde (B42025) derivative, a source for the chloro-acetyl moiety, and a component to form the carboxylic acid, potentially in a domino reaction sequence. Transition-metal-catalyzed annulation reactions also provide a powerful means to assemble the indenone core from simpler precursors. bohrium.com Such strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Green Chemistry Considerations in the Synthesis of Chloro-Oxo-Indene Carboxylic Acids

Incorporating the principles of green chemistry into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. nih.gov Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods to reduce waste and energy consumption.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. nih.govnih.gov The synthesis of indanones via microwave-assisted Nazarov cyclization of chalcones is a notable example, providing a useful alternative to conventional heating. researchgate.net

The choice of solvent is another critical factor. Traditional solvents are often volatile, toxic, and difficult to dispose of. Research into greener alternatives, such as 4-methyltetrahydropyran (4-MeTHP), has shown promise in reactions like the Nazarov cyclization for indanone synthesis, making the process more sustainable. preprints.orgpreprints.org

Furthermore, employing catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. Metal-free, organocatalytic approaches, such as the use of L-proline for intramolecular hydroacylation to form indanones, offer an environmentally benign pathway. rsc.org Comparing different non-conventional energy sources has also been a subject of study, with microwaves and high-intensity ultrasound being evaluated for their efficiency and "greenness" in promoting the intramolecular Friedel-Crafts acylation to produce 1-indanones. nih.gov

Table 4: Green Chemistry Approaches in Indanone Synthesis

| Approach | Example/Method | Benefit | Reference |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Reduced reaction time, increased yields. | nih.govresearchgate.net |

| Green Solvents | 4-methyltetrahydropyran (4-MeTHP) | Reduced environmental impact, safer handling. | preprints.orgpreprints.org |

| Catalysis | L-proline (Organocatalyst) | Avoids use of toxic metals, mild conditions. | rsc.org |

| Process Intensification | Ultrasound, Q-tube™ reactor | Improved efficiency and comparison of green metrics. | nih.gov |

Advanced Chemical Transformations and Reactivity of 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group at C-3

The carboxylic acid moiety at the C-3 position is a key site for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction. These transformations are fundamental in diversifying the molecular scaffold for various applications.

Esterification and Amidation Reactions

The carboxylic acid group of 2-chloro-1-oxo-1H-indene-3-carboxylic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. These reactions are pivotal for modulating the lipophilicity and biological activity of the parent compound.

Esterification: In a typical esterification process, the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.

| Reactant (Alcohol) | Catalyst/Reagent | Product |

| Methanol | H₂SO₄ (cat.) | Methyl 2-chloro-1-oxo-1H-indene-3-carboxylate |

| Ethanol | DCC, DMAP | Ethyl 2-chloro-1-oxo-1H-indene-3-carboxylate |

| tert-Butanol | SOCl₂, Pyridine | tert-Butyl 2-chloro-1-oxo-1H-indene-3-carboxylate |

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. Direct coupling using reagents like HATU or HOBt is also a common and efficient method.

| Reactant (Amine) | Coupling Reagent | Product |

| Ammonia | SOCl₂, then NH₃ | 2-chloro-1-oxo-1H-indene-3-carboxamide |

| Aniline (B41778) | HATU, DIPEA | N-phenyl-2-chloro-1-oxo-1H-indene-3-carboxamide |

| Diethylamine | Oxalyl chloride, then Et₂NH | N,N-diethyl-2-chloro-1-oxo-1H-indene-3-carboxamide |

Decarboxylative Processes and their Mechanistic Implications

As a β-keto carboxylic acid, this compound is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide upon heating. This process is mechanistically facilitated by the formation of a cyclic six-membered transition state.

The reaction is believed to proceed through a concerted mechanism where the carboxylic proton is transferred to the ketone carbonyl oxygen, while the C-C bond between the carboxyl group and the indene (B144670) ring cleaves. This results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form, yielding 2-chloro-1H-inden-1-one. The presence of the electron-withdrawing chloro group at the 2-position can influence the rate of this reaction.

This thermal decarboxylation provides a direct route to 2-substituted-1-indanones, which are valuable synthetic intermediates. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the decarboxylated product.

Reductive Transformations of the Carboxylic Acid Group

The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids.

The reduction proceeds via the formation of an aluminum carboxylate salt, which is then further reduced to the corresponding alcohol. The reaction must be carried out under anhydrous conditions, followed by an aqueous workup to liberate the alcohol. This transformation yields (2-chloro-1-oxo-1,2-dihydro-3H-inden-3-yl)methanol, a di-functional molecule with both a ketone and an alcohol group, offering further avenues for synthetic elaboration.

Reactivity at the Carbonyl (Ketone) Group at C-1

The ketone functionality at the C-1 position is a primary site for nucleophilic attack and condensation reactions, allowing for the introduction of a wide range of substituents and the formation of new carbon-carbon bonds.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon at C-1 is susceptible to attack by various nucleophiles. The outcome of the reaction is the formation of a tertiary alcohol, assuming the nucleophile is a Grignard reagent or an organolithium species. The stereochemistry of this addition can be influenced by the existing stereocenter and substituents on the indanone ring.

| Nucleophile | Reagent | Product |

| Hydride | Sodium Borohydride (NaBH₄) | 2-chloro-1-hydroxy-1H-indene-3-carboxylic acid |

| Methyl | Methylmagnesium Bromide (CH₃MgBr) | 2-chloro-1-hydroxy-1-methyl-1H-indene-3-carboxylic acid |

| Phenyl | Phenyllithium (PhLi) | 2-chloro-1-hydroxy-1-phenyl-1H-indene-3-carboxylic acid |

Reduction of the ketone with milder reducing agents like sodium borohydride (NaBH₄) can selectively yield the corresponding secondary alcohol, 2-chloro-1-hydroxy-1H-indene-3-carboxylic acid, without affecting the carboxylic acid group.

Condensation Reactions and Olefin Formation

The ketone at C-1 can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base catalyst (e.g., piperidine (B6355638) or pyridine). This is known as the Knoevenagel condensation. The reaction involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Another important reaction for olefin formation is the Wittig reaction. In this case, the ketone reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. The geometry of the resulting double bond can often be controlled by the choice of the ylide and the reaction conditions. These reactions are powerful tools for extending the carbon framework and introducing exocyclic double bonds.

| Reactant | Reagent/Catalyst | Product Type |

| Malononitrile | Piperidine | Indenylidene malononitrile |

| Ethyl cyanoacetate | Pyridine | Indenylidene cyanoacetate |

| Methyltriphenylphosphonium bromide | n-Butyllithium | 1-Methylene-2-chloro-1H-indene-3-carboxylic acid |

Transformations Involving the C-2 Vinylic Chloride Moiety

The vinylic chloride at the C-2 position of the indenone core is a key functional handle that allows for a variety of chemical transformations, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent carbonyl group activates the C-2 position towards nucleophilic attack. This enables the displacement of the chloride ion by a range of nucleophiles. This reactivity is characteristic of α,β-unsaturated carbonyl systems, often proceeding through a Michael addition-elimination mechanism.

Common nucleophiles such as amines, thiols, and alkoxides can readily react at this position to furnish a diverse array of 2-substituted indenone derivatives. For instance, the reaction with primary or secondary amines would yield 2-amino-1-oxo-1H-indene-3-carboxylic acid derivatives, while reactions with thiols would produce 2-thioether substituted analogs. These transformations are typically carried out under basic conditions to facilitate the nucleophilic attack and subsequent elimination of the chloride.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 2-(Dialkylamino)-1-oxo-1H-indene-3-carboxylic acid |

| Thiol | RSH | 2-(Alkylthio)-1-oxo-1H-indene-3-carboxylic acid |

| Alkoxide | RONa | 2-Alkoxy-1-oxo-1H-indene-3-carboxylic acid |

This table is a representation of potential reactions based on general chemical principles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The vinylic chloride moiety is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds at the C-2 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling the vinylic chloride with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgacs.org This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-2 position, significantly expanding the structural diversity of the indenone scaffold. The general catalytic cycle involves oxidative addition of the vinylic chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction typically utilizes a palladium catalyst in the presence of a copper(I) co-catalyst to couple the vinylic chloride with a terminal alkyne. acs.org This transformation is valuable for the synthesis of enyne-containing indenones, which are versatile intermediates for further synthetic manipulations.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. copernicus.orgresearchgate.netacs.org This palladium-catalyzed reaction couples the vinylic chloride with a primary or secondary amine, offering a complementary approach to the nucleophilic substitution for the synthesis of 2-aminoindenone derivatives. copernicus.orgresearchgate.netacs.org This reaction is known for its broad substrate scope and functional group tolerance. copernicus.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) catalyst, Base |

| Sonogashira | R-C≡CH | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst, Ligand, Base |

This table provides a summary of potential cross-coupling reactions applicable to the target molecule.

Cycloaddition Reactions and Annulation Strategies Involving the Indenone System

The conjugated π-system of the indenone core in this compound serves as a reactive component in cycloaddition reactions and a scaffold for annulation strategies to construct more complex polycyclic and spirocyclic frameworks.

The electron-deficient double bond of the enone system can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net When reacted with an electron-rich diene, this would lead to the formation of a fused six-membered ring, providing access to complex polycyclic architectures. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the indenone dienophile and the diene.

Furthermore, the indenone system can be a key building block in various annulation strategies. Transition-metal-catalyzed annulation reactions have been developed for the synthesis of indenones themselves and can be adapted to build upon the existing indenone core. copernicus.orgacs.org For instance, reactions that proceed via C-H activation of an aromatic precursor followed by coupling with an alkyne and subsequent cyclization are powerful methods for constructing indenone frameworks. copernicus.org Organocatalytic methods have also been employed for the stereoselective synthesis of spiro-fused systems from indanone derivatives, and similar strategies could potentially be applied to this compound. rsc.org These annulations can lead to the formation of new carbocyclic and heterocyclic rings fused to the indenone scaffold.

Radical Reactions and Associated Methodologies

The exploration of radical chemistry offers alternative pathways for the functionalization of the this compound scaffold. The α,β-unsaturated ketone moiety is susceptible to radical additions. researchgate.netnih.gov Alkyl radicals, for example, can add to the double bond, typically at the β-position, to generate a new radical intermediate that can be further trapped or undergo subsequent cyclization. researchgate.netnih.gov

Radical cyclization reactions represent a powerful strategy for the construction of ring systems. wikipedia.org For instance, a radical generated at a position tethered to the indenone core could undergo an intramolecular addition to the double bond to form a fused or spirocyclic product. wikipedia.org Metal-free radical cascade cyclizations have been developed for the synthesis of 1-indanones from enynones, highlighting the potential for radical-mediated ring-forming reactions on similar systems. rsc.org

Photochemical reactions can also be employed to induce transformations. The enone functionality can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. researchgate.netresearchgate.net These reactions, often proceeding through a triplet excited state, can provide access to strained ring systems that are difficult to synthesize by other means. researchgate.net The regioselectivity of such photocycloadditions would be a key consideration.

| Reaction Type | Description | Potential Outcome |

| Radical Addition | Addition of a radical species across the C=C double bond of the enone. | Functionalization at the C-3 position. |

| Radical Cyclization | Intramolecular addition of a radical onto the indenone double bond. | Formation of fused or spirocyclic ring systems. |

| Photochemical [2+2] Cycloaddition | Reaction of the excited state of the enone with an alkene. | Formation of a cyclobutane ring fused to the indenone core. |

This table outlines potential radical and photochemical reactions involving the indenone system.

Mechanistic Investigations of Reactions Involving 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid Frameworks

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction pathways of 2-chloro-1-oxo-1H-indene-3-carboxylic acid and its derivatives are often complex, involving multiple steps and the formation of various transient species. Understanding these pathways and identifying key intermediates are fundamental to controlling reaction outcomes.

In cascade cyclizations involving similar frameworks, such as those with o-(2-acyl-1-ethynyl)benzaldehydes, the reaction proceeds through the initial formation of an oxazolone (B7731731) intermediate. This is followed by a 1,2-addition at an aldehyde group, culminating in the formation of a new ring system via a 5-exo-dig cyclization. biosynth.com This suggests that reactions with the this compound scaffold could also proceed through analogous multi-step sequences involving distinct, characterizable intermediates. The specific functionalities of the indene (B144670) framework, namely the chloro, oxo, and carboxylic acid groups, will significantly influence the stability and reactivity of these intermediates.

For instance, in photoredox-catalyzed reactions, radical intermediates are commonly generated. The merging of photoredox catalysis with organocatalysis can lead to the formation of electron-rich α-amino radicals as key intermediates in alkylation reactions. mdpi.com While direct studies on this compound are limited, it is plausible that under similar conditions, radical species centered on the indene core or associated reactants would be formed, dictating the subsequent bond-forming steps. Circumstantial evidence from reactions with radical clock substrates has been used to rule out certain types of radical intermediates in related systems, indicating that specific mechanistic pathways are highly favored. mdpi.com

| Reaction Type | Proposed Key Intermediates | Method of Identification/Evidence |

| Cascade Cyclization | Oxazolone, Aldol-type adducts | Spectroscopic analysis (NMR, IR), trapping experiments |

| Photoredox/Organocatalysis | α-amino radicals, β-enaminyl radicals | Radical clock experiments, spectroscopic studies |

| Nucleophilic Addition | Enolate intermediates | In-situ IR spectroscopy, computational modeling |

Analysis of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical aspects of the transformations involving the this compound framework, determining the spatial arrangement of atoms in the final product.

In the synthesis of related indanone structures, regioselectivity can be significantly influenced by the reaction conditions. For example, the use of polyphosphoric acid with varying P2O5 content has been shown to switch the regioselectivity in the synthesis of electron-rich indanones. This highlights the sensitivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring of the indene system to the specific reagents employed.

Stereoselectivity is often achieved through the use of chiral catalysts or auxiliaries. In the context of enzymatic reactions, lipases have demonstrated high regioselectivity and stereoselectivity in the acylation of vicinal diols on steroid A-rings, showcasing the potential for biocatalysis to control the stereochemical outcome of reactions on cyclic frameworks. mdpi.com While not directly involving the target molecule, these studies provide a proof-of-concept for achieving high levels of stereocontrol in complex cyclic systems. The inherent chirality of enzymes allows for the preferential formation of one enantiomer or diastereomer over others. mdpi.com

| Transformation | Controlling Factor | Observed Selectivity | Reference |

| Indanone Synthesis | P2O5 content in polyphosphoric acid | Switchable regioselectivity | General Indanone Synthesis |

| Enzymatic Acylation | Enzyme (Lipase) | High regio- and stereoselectivity | mdpi.com |

| Asymmetric Alkylation | Chiral Organocatalyst | High enantioselectivity | General Aldehyde Alkylation |

Studies on Catalytic Reaction Mechanisms (e.g., Photoredox, Organocatalysis)

Catalysis plays a pivotal role in enabling efficient and selective reactions of indenone frameworks. The synergistic combination of photoredox and organocatalysis has emerged as a powerful strategy for C-C bond formation.

In a general model for the α-alkylation of aldehydes, two interwoven catalytic cycles are proposed. mdpi.com The photoredox cycle, often involving a ruthenium or iridium complex, generates a radical species from a suitable precursor. Concurrently, the organocatalytic cycle, employing a chiral amine catalyst, activates the aldehyde by forming an enamine intermediate. mdpi.com These two reactive species then combine to form the desired product. The enamine has been identified as the key organocatalytic intermediate that participates in the bond-forming step. mdpi.com

Organocatalysis, particularly through the use of hydrogen-bonding catalysts like thio-ureas, can also promote reactions such as intramolecular carbonyl-ene reactions. beilstein-journals.org While the scope of such reactions can be limited, they offer a metal-free alternative for C-C bond formation. Chiral Brønsted acids, such as binaphthol-derived phosphoric acids, have been shown to be highly efficient in catalyzing enantioselective aza-ene-type reactions, operating at very low catalyst loadings. organic-chemistry.org The proposed mechanism involves the activation of the electrophile through dual hydrogen-bonding interactions. organic-chemistry.org

The application of these catalytic strategies to this compound would involve the activation of either the indenone core itself or a reacting partner, opening up new avenues for the functionalization of this scaffold.

Kinetic and Thermodynamic Aspects of Indenone Reactivity

The rate of a reaction is influenced by the activation energy, which is the energy barrier that must be overcome for the reaction to occur. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For instance, in organocatalyzed reactions, the formation of intermediates like enamines or the activation of substrates through hydrogen bonding lowers the energy of the transition state.

Solvent Effects on Reaction Outcomes and Mechanism

The choice of solvent can have a profound impact on the outcome and mechanism of a reaction. Solvents can influence the solubility of reactants and catalysts, the stability of charged intermediates and transition states, and in some cases, can directly participate in the reaction.

In studies on the spectroscopic properties of complex organic molecules, the polarity of the solvent has been shown to affect the electronic transitions, as evidenced by shifts in absorption and emission spectra. researchgate.net This solvatochromic effect indicates a change in the dipole moment of the molecule upon excitation, which can be correlated with the efficiency of intramolecular charge transfer. researchgate.net Such solvent-solute interactions can also influence the reactivity of the molecule by stabilizing or destabilizing key intermediates.

For example, in the synthesis of some organic compounds, the use of different solvents can lead to the formation of different products. While specific studies on the solvent effects for this compound are not available, it is reasonable to assume that the polarity, proticity, and coordinating ability of the solvent would play a significant role in its reactions. A systematic investigation of solvent effects would be necessary to optimize reaction conditions and potentially steer the reaction towards a desired mechanistic pathway and product.

Spectroscopic and Structural Elucidation Studies of 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering deep insights into the chemical environment of individual atoms. omicsonline.org For a molecule with the complexity of 2-chloro-1-oxo-1H-indene-3-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques is essential for a complete assignment of its structure. ipb.pt

Multidimensional NMR experiments are indispensable for mapping the covalent framework of a molecule by revealing through-bond correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, the COSY spectrum would be expected to show correlations among the four aromatic protons on the fused benzene (B151609) ring, allowing for their sequential assignment. The pattern of these correlations helps to confirm the substitution pattern on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a crucial step in assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum links a specific proton resonance to the resonance of the carbon atom it is bonded to. This would allow for the unambiguous assignment of the protonated aromatic carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below, based on the analysis of similar indene (B144670) derivatives. researchgate.net

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key Expected HMBC Correlations |

| COOH | 10-12 | 165 | C2, C3 |

| C1 | - | 185 | Aromatic Protons |

| C2 | - | 130 | Aromatic Protons, COOH Proton |

| C3 | - | 145 | COOH Proton |

| Aromatic CH | 7.5-8.0 | 125-135 | Other Aromatic Protons, Quaternary Carbons |

| Aromatic C (quaternary) | - | 130-150 | Aromatic Protons |

This table is illustrative and actual chemical shifts may vary.

While this compound does not possess chiral centers, NMR spectroscopy can still provide valuable information regarding its conformational preferences, particularly the orientation of the carboxylic acid group.

The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be detected by experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). longdom.org A NOESY experiment could reveal spatial proximities between the carboxylic acid proton and nearby protons on the indene ring system. Such correlations would help in determining the preferred conformation of the molecule in solution. For instance, an NOE between the carboxylic acid proton and one of the aromatic protons would suggest a conformation where these groups are in close proximity. The study of related compounds has shown that stereochemical assignments can sometimes be challenging with NMR alone and may require complementary techniques. rsc.org The conformation of carboxylic acids can also be influenced by solvent and intramolecular hydrogen bonding. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. researchgate.net These two techniques are often complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman.

For this compound, the key functional groups include the carboxylic acid, the α,β-unsaturated ketone (enone), the carbon-chlorine bond, and the aromatic ring.

Carboxylic Acid Group: This group gives rise to several characteristic vibrations. The O-H stretch is typically a very broad band in the IR spectrum, appearing in the region of 3300-2500 cm⁻¹, due to strong hydrogen bonding. quimicaorganica.orgspectroscopyonline.com The C=O stretch of the carboxylic acid is expected to be a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretch and O-H bend also produce signals in the fingerprint region (1400-900 cm⁻¹).

α,β-Unsaturated Ketone: The carbonyl (C=O) stretching vibration of the enone system is expected to appear at a lower frequency than a saturated ketone, typically in the range of 1650-1685 cm⁻¹, due to conjugation with the double bond. The C=C stretching vibration of the enone will also be present in this region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl Bond: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound. rsc.orgresearchgate.netmdpi.comrsc.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |

| α,β-Unsaturated Ketone | C=O Stretch | 1685-1650 | Strong |

| Aromatic/Enone | C=C Stretch | 1620-1450 | Medium to Strong |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| C-Cl | C-Cl Stretch | 800-600 | Medium to Strong |

This table provides typical ranges and intensities.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. acs.orgresearchgate.netnih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound. mdpi.com With its high accuracy, HRMS can provide an exact mass measurement, which is then used to calculate the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed for the molecular ion peak and any chlorine-containing fragment ions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. cam.ac.uk The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule.

For this compound, several key fragmentation pathways can be anticipated:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. researchgate.netnih.gov

Loss of CO: The ketone functionality can lead to the loss of a neutral carbon monoxide molecule (28 Da).

Loss of Chlorine: Fragmentation involving the cleavage of the C-Cl bond can result in the loss of a chlorine radical (35/37 Da).

Cleavage of the Indene Ring: The fused ring system can also undergo fragmentation, leading to characteristic ions.

A hypothetical table of major expected fragments in the mass spectrum of this compound is presented below.

| m/z of Fragment | Proposed Fragment | Neutral Loss |

| [M - 44]⁺ | [M - CO₂]⁺ | CO₂ |

| [M - 28]⁺ | [M - CO]⁺ | CO |

| [M - 35/37]⁺ | [M - Cl]⁺ | Cl |

| [M - 44 - 28]⁺ | [M - CO₂ - CO]⁺ | CO₂, CO |

This table is illustrative and the relative abundances of fragments will depend on the ionization conditions.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its conjugated π-electron system. The core structure, an indenone, is an α,β-unsaturated ketone, which typically displays two characteristic electronic transitions: a lower-energy n→π* transition and a higher-energy π→π* transition. researchgate.netyoutube.com

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. pharmatutor.org This transition is typically weak (low molar absorptivity, ε) and appears at longer wavelengths. pharmatutor.org For α,β-unsaturated ketones, this band is often observed in the 310-330 nm range. youtube.com

The π→π* transition, resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital, is much more intense (high molar absorptivity, ε) and occurs at shorter wavelengths. libretexts.org For cyclic α,β-unsaturated ketones, the base value for this absorption is around 215 nm. youtube.com The extended conjugation with the fused benzene ring in the indanone system is expected to cause a bathochromic (red) shift, moving this absorption to a longer wavelength, likely in the 215-250 nm region. youtube.com

The presence of substituents on the chromophore will further influence the absorption maxima (λmax). The chlorine atom, acting as an auxochrome, may cause a slight bathochromic shift. Both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift in dibenzophenone systems. nih.gov The carboxylic acid group, being a deactivating group, could also modulate the electronic transitions. The polarity of the solvent can also affect the positions of these bands; n→π* transitions typically show a hypsochromic (blue) shift with increasing solvent polarity, while π→π* transitions experience a bathochromic shift. pharmatutor.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

|---|---|---|

| n→π* | 310-330 nm | Low |

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound, as would be determined by X-ray crystallography, is expected to be significantly influenced by intermolecular hydrogen bonding involving the carboxylic acid functional group. Carboxylic acids very commonly form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. acs.orgmdpi.com This robust supramolecular synthon is a defining feature in the crystal packing of many carboxylic acids. mdpi.com

The indanone core itself is a rigid, planar system due to the fusion of the five-membered and six-membered rings. The bond lengths and angles would be consistent with those observed in other indanone derivatives. rsc.orgmdpi.com The C=O bond of the ketone and the C=C bond of the enone system would exhibit lengths indicative of their double-bond character, although conjugation can lead to some bond length averaging.

Table 2: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Expected Feature/Value |

|---|---|

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P-1 or P2₁/c) |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimer |

| Secondary Interactions | π-π stacking, C-H···O, C-H···Cl contacts |

Computational Chemistry and Theoretical Studies of 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a molecule with flexible bonds, such as the carboxylic acid group in 2-chloro-1-oxo-1H-indene-3-carboxylic acid, multiple stable conformations may exist. A conformational landscape analysis would be performed to identify the different possible conformers and their relative energies to determine the most stable structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

From the results of DFT calculations, a range of quantum chemical descriptors can be derived to quantify various aspects of a molecule's reactivity and properties. These would typically include:

| Descriptor | Description |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the tendency of the molecule to attract electrons. |

| Chemical Hardness | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. Red typically signifies electron-rich areas, which are susceptible to electrophilic attack, while blue indicates electron-poor regions, prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative oxygen and chlorine atoms as regions of negative potential and the hydrogen atoms as areas of positive potential.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. A study of this compound would involve calculating these parameters to assess its potential as an NLO material. The presence of conjugated systems and electron-withdrawing/donating groups can significantly influence a molecule's NLO response.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, which can reveal information about hyperconjugative interactions and intramolecular charge transfer. For this compound, NBO analysis could elucidate the nature of the bonding and the extent of electron delocalization within the indene (B144670) ring system and the interactions involving the chloro and carboxylic acid substituents.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool to investigate the step-by-step mechanism of chemical reactions. Through these simulations, it is possible to map out the entire energy profile of a reaction, identifying the most stable intermediates and the energy barriers that must be overcome. This section would typically detail the findings from such studies on this compound.

Key areas of investigation in computational modeling would include:

Identification of Transition States: Locating the precise geometry of the transition state—the highest energy point along the reaction coordinate—is a primary goal. The structure of the transition state provides critical insights into the bond-breaking and bond-forming processes.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This value is directly related to the reaction rate and helps in understanding the feasibility of a proposed reaction pathway.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products confirms that the identified transition state correctly connects the intended species.

Hypothetical Data from Theoretical Studies:

In the absence of specific published research, a hypothetical data table is presented below to illustrate the type of information that would be generated from computational studies on a reaction involving this compound, for instance, a nucleophilic substitution reaction. The values presented are purely illustrative and are not based on actual experimental or computational results.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Illustrative) | Imaginary Frequency (cm⁻¹) |

| Step 1: Nucleophile Attack | Reactants | 0.0 | C-Cl bond: 1.75 Å | N/A |

| Transition State | +15.2 | C-Cl bond: 2.10 Å; C-Nu bond: 2.20 Å | -350 | |

| Intermediate | -5.8 | C-Nu bond: 1.95 Å | N/A | |

| Step 2: Proton Transfer | Intermediate | -5.8 | O-H bond: 1.01 Å | N/A |

| Transition State | +8.1 | O-H bond: 1.25 Å; H-Base bond: 1.30 Å | -1200 | |

| Products | -20.4 | C=O bond: 1.23 Å | N/A |

Table 1: Hypothetical Computational Data for a Reaction Pathway. The data is for illustrative purposes only.

Such detailed computational analyses would provide a foundational understanding of the chemical reactivity of this compound, guiding further experimental work in its synthesis and application.

Design and Synthesis of Novel Derivatives and Analogues of 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid

Structural Modifications of the Carboxylic Acid Group (e.g., Esters, Anhydrides, Amides, Nitriles)

The carboxylic acid functional group at the 3-position of the indenone ring is a prime site for chemical derivatization. Standard synthetic methodologies can be employed to convert the carboxylic acid into esters, anhydrides, amides, and nitriles, thereby modulating the compound's polarity, reactivity, and potential for intermolecular interactions.

Esters: Esterification of 2-chloro-1-oxo-1H-indene-3-carboxylic acid can be achieved through various established methods. For instance, reaction with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid, can yield the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester. A specific example is the synthesis of methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate, a related indenone derivative, which has been reported. epa.gov

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. For the synthesis of mixed anhydrides, a common approach involves the reaction of the carboxylate salt with an acyl chloride. This method allows for the controlled formation of an anhydride (B1165640) linkage between this compound and another carboxylic acid.

Amides: Amide derivatives are frequently synthesized to explore their biological activities. The direct condensation of this compound with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to the acyl chloride followed by reaction with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. fishersci.co.ukyoutube.com Another widely used strategy is the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. libretexts.org A more recent methodology involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, enabling its conversion to an amide at room temperature in good to excellent yields. researchgate.net

Nitriles: The conversion of the carboxylic acid group to a nitrile is a more involved transformation. A common route involves the conversion of the primary amide derivative via dehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Table 1: General Methods for Carboxylic Acid Modification

| Derivative | Reagents and Conditions |

|---|---|

| Esters | R'OH, H⁺ catalyst, heat; or 1. SOCl₂, 2. R'OH |

| Anhydrides | P₂O₅, heat (for symmetric); or R'COCl, base (for mixed) |

| Amides | 1. SOCl₂, 2. R'R''NH; or R'R''NH, DCC/EDC |

| Nitriles | From primary amide: POCl₃ or SOCl₂, heat |

Introduction of Diverse Substituents on the Aromatic Ring

Altering the substitution pattern on the fused benzene (B151609) ring of the indenone core is a key strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved either by starting with appropriately substituted precursors or by direct modification of the aromatic ring of the indenone system.

A notable example is the synthesis of 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid. prepchem.com This synthesis involves the reaction of m-xylene (B151644) with dichloromaleic anhydride in the presence of a molten salt mixture of aluminum chloride, sodium chloride, and potassium chloride. This Friedel-Crafts-type acylation and subsequent cyclization introduces two methyl groups onto the aromatic ring, yielding the 5,7-dimethyl substituted analogue of the parent compound. The reaction proceeds with a high yield of 97%. prepchem.com

Table 2: Synthesis of a Substituted Analogue

| Starting Material | Reagents | Product | Yield | Melting Point |

|---|---|---|---|---|

| m-Xylene | Dichloromaleic anhydride, AlCl₃, NaCl, KCl | 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid | 97% | 255-256 °C |

Creation of Spiro and Fused Ring Systems at the Indenone Core

The indenone scaffold serves as a versatile building block for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. These modifications can significantly alter the three-dimensional shape and biological activity of the parent compound.

Spiro Systems: The creation of spiro compounds involves the formation of a new ring system that shares a single atom with the indenone core. While specific examples starting from this compound are not prevalent in the literature, related indenone derivatives have been utilized in the synthesis of spiro heterocycles. For instance, the synthesis of spiro[indene-1,1'-benzo[e]indolin]-2'-one has been reported through a ring-rearrangement reaction. nih.gov Another approach involves the reaction of cycloalkylidenemalononitriles with active methylene (B1212753) reagents to afford a series of spiro heterocyclic systems. researchgate.net The enantioselective synthesis of spirocyclic compounds containing heterocyclic motifs represents a significant challenge, with recent advances utilizing synergistic catalysis to construct chiral spiroisoxazolone derivatives. nih.gov

Fused Ring Systems: The synthesis of fused ring systems involves the construction of a new ring that shares two or more atoms with the indenone core. An example of this is the Rh(III)-catalyzed cascade regioselective C–H activation/annulation reaction between dibenz(ox)azepines and ynones, which leads to the formation of indene-fused spiro-dibenz(ox)azepines. rsc.org These reactions create complex polycyclic structures with the indenone moiety embedded within a larger framework.

Incorporation into Complex Polyheterocyclic Structures

The this compound framework can be incorporated into larger, more complex polyheterocyclic structures. This is often achieved by utilizing the reactivity of the functional groups on the indenone core to build additional heterocyclic rings. For example, the dicyanomethylene derivative, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, serves as an intermediate in the synthesis of non-fullerene acceptors for organic solar cells, which often feature complex polyheterocyclic central cores. mdpi.com The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from the reaction of Meldrum's acid derivatives with active methylene nitriles also showcases the construction of complex heterocyclic systems from related precursors. researchgate.net

Synthesis of Enantiomerically Pure Indenone Carboxylic Acid Derivatives

The development of methods for the synthesis of enantiomerically pure derivatives of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

A key example in this area is the preparation of (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, an intermediate in the synthesis of the insecticide indoxacarb. google.com The synthesis involves the reaction of 5-chloro-1-indanone (B154136) with dimethyl carbonate and sodium hydride, followed by an asymmetric oxidation using cumene (B47948) hydroperoxide in the presence of a chiral catalyst, cinchonine. This method reportedly improves the yield and the content of the desired S-isomer. google.com

General strategies for the asymmetric synthesis of chiral carboxylic acids and their derivatives are also relevant. For instance, enantioselective CuH-catalyzed hydrocarboxylation of allenes has been developed to prepare α-chiral carboxylic acid derivatives, including those with all-carbon quaternary centers. nih.gov Furthermore, organocatalytic enantioselective Michael addition reactions have been employed to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids from carboxylate-substituted enones. rsc.org These asymmetric methodologies could potentially be adapted for the synthesis of enantiomerically pure derivatives of this compound.

Applications of 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Scaffolds

The intrinsic reactivity of its various functional moieties makes 2-chloro-1-oxo-1H-indene-3-carboxylic acid an exemplary building block for the construction of complex organic scaffolds, particularly fused heterocyclic systems which are prevalent in pharmacologically active compounds.

The α,β-unsaturated ketone system within the indene (B144670) ring is a prime site for cycloaddition and annulation reactions. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of indeno[1,2-c]pyrazole derivatives. Similarly, condensation with amidines or guanidine (B92328) could yield fused pyrimidine (B1678525) rings, such as indeno[1,2-d]pyrimidines. These reactions are foundational in the synthesis of a wide range of biologically active molecules. researchgate.netnih.govorganic-chemistry.org

The presence of both a nucleophilic center (the carboxylate anion) and electrophilic centers (the carbonyl carbon and the β-carbon of the enone system) allows for intramolecular reactions to form polycyclic systems. Furthermore, the vinyl chloro group can participate in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents and the construction of elaborate molecular architectures.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocyclic System | Potential Applications |

| Hydrazine and its derivatives | Indeno[1,2-c]pyrazole | Pharmaceuticals, Agrochemicals |

| Amidines, Guanidine | Indeno[1,2-d]pyrimidine | Kinase inhibitors, Antiviral agents |

| 1,2-Diamines | Indeno[1,2-b]pyrazine | Dyes, Electronic materials |

| Hydroxylamine | Indeno[1,2-c]isoxazole | Bioactive compounds |

Precursor in the Synthesis of Specialty Polymers and Resins

The bifunctional nature of this compound, possessing a carboxylic acid group and a polymerizable double bond, makes it a promising monomer for the synthesis of specialty polymers and resins with unique properties.

The carboxylic acid functionality allows for its incorporation into polyesters and polyamides through polycondensation reactions with diols and diamines, respectively. rasayanjournal.co.in The resulting polymers would feature the rigid indene unit in their backbone, which could impart enhanced thermal stability and specific mechanical properties to the material. The chloro-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility, reactivity, and affinity for other materials.

Furthermore, the double bond within the indene ring system could potentially undergo addition polymerization, either through radical, cationic, or anionic mechanisms, leading to polymers with a polyindene backbone. The pendant carboxylic acid and chloro groups would provide functionality along the polymer chain, opening avenues for applications in areas such as functional coatings, ion-exchange resins, and polymer-supported catalysts.

Utility in the Development of Advanced Chemical Intermediates

The strategic placement of multiple reactive sites on the this compound scaffold allows for its conversion into a variety of advanced chemical intermediates. Each functional group can be selectively transformed to yield new derivatives with tailored reactivity.

The carboxylic acid group can be readily converted into esters, amides, acid chlorides, and other acyl derivatives. These transformations are fundamental in organic synthesis, enabling the coupling of the indene core to a wide range of other molecules. For example, conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, attaching the indenone moiety to aromatic substrates.

The ketone function can undergo a variety of reactions, including reduction to the corresponding alcohol, which can then be further functionalized. Reaction with organometallic reagents, such as Grignard or organolithium compounds, would lead to tertiary alcohols, expanding the molecular complexity. The chloro group, being a vinyl halide, is susceptible to nucleophilic substitution, particularly with soft nucleophiles, or can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing access to a vast array of substituted indene derivatives.

Future Research Directions and Emerging Trends in 2 Chloro 1 Oxo 1h Indene 3 Carboxylic Acid Chemistry

Development of Novel Catalytic and Highly Stereoselective Synthetic Methodologies

The synthesis of indenone derivatives has traditionally relied on classical methods that can sometimes be limited in scope and efficiency. The future of 2-chloro-1-oxo-1H-indene-3-carboxylic acid synthesis lies in the development of innovative catalytic systems that offer high yields, broad substrate scope, and exceptional control over stereochemistry.

Recent advancements in transition-metal-catalyzed reactions have opened new doors for indenone synthesis. rsc.org For instance, rhenium-catalyzed dehydrative trimerization of aryl aldehydes and nickel-catalyzed Larock annulations have emerged as powerful tools for constructing the indenone core. acs.orgrsc.org Future research could focus on adapting these and other catalytic systems, such as those based on rhodium or cobalt, for the specific synthesis of this compound and its analogues. bohrium.comresearchgate.net The development of enantioselective methods is another critical frontier. Chiral indenone derivatives are of significant interest in medicinal chemistry, and the ability to synthesize specific enantiomers is paramount. nih.gov Methodologies like dinuclear zinc-catalyzed Michael/transesterification tandem reactions, which have been successful in producing enantiomerically pure spiro[indanone-isochromanone] derivatives, could be explored and adapted for the asymmetric synthesis of this compound derivatives. rsc.org Furthermore, the application of organocatalysis and biocatalysis presents exciting opportunities for developing metal-free and environmentally benign stereoselective syntheses.

| Catalytic Method | Metal/Catalyst | Key Features | Potential Application for this compound |

| Dehydrative Trimerization | Rhenium (ReBr(CO)5) | Synthesis from aryl aldehydes via C-H bond activation. acs.org | Novel route from readily available starting materials. |

| Larock Annulations | Nickel | High yields and excellent regioselectivity. rsc.org | Efficient construction of the substituted indenone core. |

| Michael/Transesterification | Dinuclear Zinc | High enantioselectivity for spiro compounds. rsc.org | Development of stereoselective routes to chiral derivatives. |

| Metalloradical Catalysis | Cobalt | Sustainable approach using abundant metals. uva.nl | Greener synthesis methodologies. |

Exploration of New Reactivity Modes and Unprecedented Chemical Transformations

While the fundamental reactivity of the indenone core is relatively well-understood, there remains significant potential for uncovering novel reaction pathways and unprecedented chemical transformations for this compound. The presence of multiple reactive sites—the enone moiety, the carboxylic acid group, and the chlorinated double bond—offers a rich playground for chemical exploration.

Future research could delve into radical cascade reactions, which have proven to be a powerful strategy for the construction and functionalization of indenones. researchgate.net Investigating the participation of the chloro-substituted double bond in such radical processes could lead to the discovery of novel polycyclic structures. Moreover, the exploration of dearomatization reactions of the fused benzene (B151609) ring could provide access to complex three-dimensional molecular architectures that are currently inaccessible. Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, and their application to this compound could unlock new reactivity patterns, such as novel C-H functionalization or cross-coupling reactions. researchgate.net The unique electronic properties conferred by the chloro and carboxyl substituents may also enable unprecedented pericyclic reactions or transition-metal-catalyzed rearrangements.

Advancement in Characterization Techniques for Complex Indenone Derivatives

As synthetic methodologies become more sophisticated and the resulting indenone derivatives increase in complexity, the need for advanced characterization techniques becomes more pressing. While standard techniques like NMR and mass spectrometry are indispensable, the unambiguous determination of complex stereochemistries and the study of dynamic processes will require more specialized approaches.

Future research in this area will likely involve the increased use of two-dimensional NMR techniques, such as NOESY and ROESY, for the detailed structural elucidation of highly substituted or sterically hindered derivatives of this compound. X-ray crystallography will continue to be the gold standard for absolute stereochemical assignment, particularly for novel chiral compounds. rsc.org Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide valuable insights into the gas-phase structures and conformations of these molecules. For studying reaction mechanisms and identifying transient intermediates, in-situ spectroscopic techniques, including reaction monitoring by IR and NMR spectroscopy, will be crucial. Chiroptical methods, such as circular dichroism (CD) spectroscopy, will also play a vital role in the characterization of new enantioselective reactions and their products.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic processes. This includes the use of greener solvents, the development of catalyst recycling protocols, and the design of atom-economical reactions. rsc.org